REACTION_CXSMILES
|
C[O:2]CCNC.[C:7]([O:10][C:11](=O)[CH3:12])(=O)C.[N:14]1[CH:19]=CC=[CH:16][CH:15]=1>>[CH3:7][O:10][CH2:11][CH2:12][N:14]([CH3:19])[C:15](=[O:2])[CH3:16]
|
Name
|
|
Quantity
|
5.81 g
|
Type
|
reactant
|
Smiles
|
COCCNC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
stir for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 30 minutes raise
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in methylene chloride
|
Type
|
WASH
|
Details
|
wash with 5N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN(C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |